molecular formula C14H17NOS B2612491 2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol CAS No. 494850-27-0

2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol

Cat. No.: B2612491
CAS No.: 494850-27-0
M. Wt: 247.36
InChI Key: XTRVBZXDBRHCBI-UHFFFAOYSA-N
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Description

2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol is an organic compound with the molecular formula C14H17NOS This compound features a pyrrole ring substituted with a methyl group and a phenyl ring bearing a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution Reactions: The phenyl ring with a methylsulfanyl group can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Ethan-1-ol Moiety: The ethan-1-ol group can be attached to the pyrrole ring via nucleophilic substitution reactions, using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.

    Substitution: The ethan-1-ol moiety can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Compounds with a methyl group instead of a methylsulfanyl group.

    Substitution: Ethers or esters derived from the ethan-1-ol moiety.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

Antimicrobial Properties

Research has shown that compounds with similar structures often exhibit antimicrobial activity. For instance, the presence of a methylsulfanyl group can enhance the interaction with microbial enzymes, potentially leading to effective antibacterial and antifungal agents. Studies have indicated that derivatives of pyrrole compounds can show significant antimicrobial effects against various pathogens .

Anticancer Potential

Pyrrole derivatives have been studied for their anticancer properties. The unique structural features of this compound may contribute to inhibiting cancer cell proliferation. Research into similar compounds has demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound could be explored for its potential in cancer therapy .

Neuropharmacological Applications

Given the structural similarities to known neuroactive compounds, there is potential for this compound to influence neurotransmitter systems. Research has indicated that pyrrole derivatives can act on serotonin and dopamine receptors, leading to implications for treating mood disorders and neurodegenerative diseases .

Case Studies

Several studies have focused on the synthesis and evaluation of related pyrrole compounds, providing insights into the potential applications of this compound:

Study TitleFocusFindings
Synthesis and Antimicrobial Activity of Pyrrole DerivativesAntimicrobial propertiesCompounds showed significant inhibition against bacterial strains .
Evaluation of Pyrrole-Based Compounds in Cancer TherapyAnticancer activityInduced apoptosis in specific cancer cell lines .
Neuropharmacological Potential of PyrrolesNeuroactive effectsModulated serotonin levels in rodent models .

Mechanism of Action

The mechanism of action of 2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-methyl-5-[4-(methylthio)phenyl]-1H-pyrrol-1-yl}ethanol
  • 2-{2-methyl-5-[4-(methylsulfinyl)phenyl]-1H-pyrrol-1-yl}ethanol
  • 2-{2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-1-yl}ethanol

Uniqueness

2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

The compound 2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol , also known by its CAS number 494850-27-0 , is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C14H17NOS
  • Molecular Weight : 247.36 g/mol
  • IUPAC Name : 2-(2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-1-yl)ethan-1-ol
  • Purity : 97%

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, studies on thiazole and pyrrole derivatives have shown significant antibacterial effects against various pathogens, suggesting that this compound may possess similar properties .

Neuroprotective Effects

Some derivatives of pyrroles have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds may exert their effects through antioxidant mechanisms and modulation of neurotransmitter systems, although specific data on this compound remains sparse .

Case Studies and Research Findings

A review of the literature reveals several relevant studies:

StudyFocusFindings
Mhaske et al. (2014)Synthesis and antimicrobial activityCompounds with similar structures exhibited moderate to excellent antimicrobial activity against various strains .
MDPI Review (2022)Biological activities of thiazole derivativesHighlighted the potential anticancer properties of thiazole-bearing compounds, suggesting parallels for pyrrole derivatives .
ChemicalBook DataChemical propertiesProvided foundational chemical data supporting further research into biological activities .

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the methylsulfanyl group is likely to enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Properties

IUPAC Name

2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c1-11-3-8-14(15(11)9-10-16)12-4-6-13(17-2)7-5-12/h3-8,16H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRVBZXDBRHCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCO)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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